molecular formula C8H7ClF2O B2702883 (1r)-1-(2-chloro-4,5-difluorophenyl)ethan-1-ol CAS No. 1689956-77-1

(1r)-1-(2-chloro-4,5-difluorophenyl)ethan-1-ol

Cat. No.: B2702883
CAS No.: 1689956-77-1
M. Wt: 192.59
InChI Key: SFAOCTOJGNBPEU-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1r)-1-(2-chloro-4,5-difluorophenyl)ethan-1-ol is an organic compound characterized by the presence of a chiral center at the first carbon atom, a chloro group at the second position, and two fluorine atoms at the fourth and fifth positions of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r)-1-(2-chloro-4,5-difluorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (2-Chloro-4,5-difluorophenyl)acetone, using chiral reducing agents to ensure the formation of the (1R)-enantiomer. Common reducing agents include borane complexes and chiral oxazaborolidine catalysts. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at low temperatures to enhance enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve yield and purity while reducing production costs. Additionally, the use of recyclable catalysts and green chemistry principles can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(1r)-1-(2-chloro-4,5-difluorophenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of the corresponding alkane.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide, potassium permanganate, and Dess-Martin periodinane.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride or potassium tert-butoxide, and are carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: The major products include (2-Chloro-4,5-difluorophenyl)acetone and (2-Chloro-4,5-difluorophenyl)acetaldehyde.

    Reduction: The major product is (1R)-1-(2-Chloro-4,5-difluorophenyl)ethane.

    Substitution: The major products depend on the nucleophile used, such as (1R)-1-(2-Amino-4,5-difluorophenyl)ethanol or (1R)-1-(2-Mercapto-4,5-difluorophenyl)ethanol.

Scientific Research Applications

(1r)-1-(2-chloro-4,5-difluorophenyl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (1r)-1-(2-chloro-4,5-difluorophenyl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chloro and fluoro groups can enhance binding affinity and selectivity, leading to improved efficacy and reduced side effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(2-Chloro-4-fluorophenyl)ethanol
  • (1R)-1-(2-Chloro-5-fluorophenyl)ethanol
  • (1R)-1-(2-Bromo-4,5-difluorophenyl)ethanol

Uniqueness

(1r)-1-(2-chloro-4,5-difluorophenyl)ethan-1-ol is unique due to the specific arrangement of the chloro and fluoro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both chloro and fluoro groups can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.

Biological Activity

(1R)-1-(2-chloro-4,5-difluorophenyl)ethan-1-ol is a chiral alcohol with significant potential in medicinal chemistry. Its unique structure, featuring a chloro substituent and a difluorophenyl group, positions it as an intriguing candidate for various biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C₈H₇ClF₂O
  • Molar Mass : Approximately 192.59 g/mol
  • Melting Point : 49–50 °C
  • Boiling Point : Approximately 240.5 °C

The compound exists as a solid at room temperature and is known for its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Synthesis Methods

Several synthetic routes have been developed for this compound, underscoring its versatility in organic synthesis. Common methods include:

  • Nucleophilic Substitution Reactions : Involving the substitution of halogen atoms.
  • Reduction Reactions : Converting ketones or aldehydes into alcohols using reducing agents.

These methods are crucial for producing more complex molecules that exhibit enhanced biological activity .

Biological Activity

The biological activity of this compound has been explored in various studies, particularly regarding its cytotoxic effects against cancer cell lines.

Antitumor Activity

Recent studies have indicated that compounds with structural similarities to this compound exhibit significant antitumor properties. For example:

CompoundCell LineIC₅₀ (µM)Reference
Compound AMCF-70.65
Compound BA5490.79
This compoundMCF-7TBDOngoing Studies

In vitro studies have shown that the compound can induce apoptosis in cancer cells, potentially through mechanisms involving p53 expression and caspase activation .

Mechanistic Studies

Mechanistic investigations into the action of this compound suggest that its biological activity may be linked to its ability to interact with specific protein targets involved in cell proliferation and apoptosis. For instance, molecular docking studies indicate strong interactions between the compound and various receptors related to cancer pathways .

Case Studies

A notable study focused on the evaluation of several derivatives of this compound demonstrated promising results in inhibiting tumor growth in preclinical models. The study highlighted the following findings:

Study Overview

  • Objective : To evaluate the cytotoxic effects of this compound and its derivatives.
  • Methods : In vitro assays on various cancer cell lines including MCF-7 and A549.

Results

The derivatives exhibited varying degrees of cytotoxicity:

  • The most active derivative showed an IC₅₀ value comparable to established chemotherapeutics.

Properties

IUPAC Name

(1R)-1-(2-chloro-4,5-difluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-4,12H,1H3/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAOCTOJGNBPEU-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1Cl)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1Cl)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.